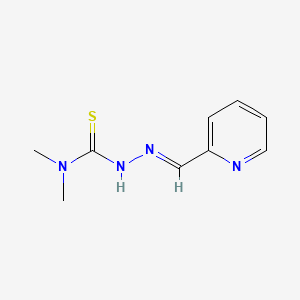

Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de N,N-dimetil-2-(2-piridinilmetilen)hidrazinocarbotioamida normalmente implica la reacción de di-2-piridilcetona con N,N-dimetilhidrazinocarbotioamida en condiciones específicas. La reacción generalmente se lleva a cabo en un solvente como el dimetilsulfóxido (DMSO) a una temperatura controlada. El producto se purifica luego mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

La N,N-dimetil-2-(2-piridinilmetilen)hidrazinocarbotioamida experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en presencia de agentes oxidantes, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, típicamente en presencia de agentes reductores.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

La N,N-dimetil-2-(2-piridinilmetilen)hidrazinocarbotioamida tiene varias aplicaciones de investigación científica:

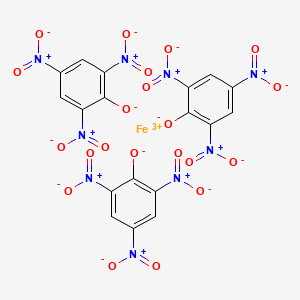

Química: Se utiliza como ligando en química de coordinación para formar complejos con metales.

Medicina: Exhibe propiedades anticancerígenas al promover la apoptosis en células cancerosas como el neuroepitelioma, el melanoma y el cáncer de mama.

Mecanismo De Acción

El mecanismo de acción de la N,N-dimetil-2-(2-piridinilmetilen)hidrazinocarbotioamida involucra varios objetivos moleculares y vías:

Quelación de Hierro: El compuesto se une al hierro, reduciendo su disponibilidad para los procesos celulares, lo que puede inhibir el crecimiento de las células cancerosas.

Generación de Especies Reactivas de Oxígeno (ROS): Induce la generación de ROS, lo que lleva al estrés oxidativo y la apoptosis en las células cancerosas.

Regulación de la Ciclina: El compuesto altera la expresión de las proteínas ciclinas involucradas en la regulación del ciclo celular, contribuyendo a sus efectos anticancerígenos.

Comparación Con Compuestos Similares

La N,N-dimetil-2-(2-piridinilmetilen)hidrazinocarbotioamida se puede comparar con otros compuestos similares, como:

Inhibidor de la Topoisomerasa IIα, TSC24: Este compuesto también actúa como un quelante de hierro y exhibe propiedades anticancerígenas al inhibir la topoisomerasa IIα.

Deferiprona: Otro quelante de hierro utilizado en el tratamiento de condiciones de sobrecarga de hierro.

La singularidad de la N,N-dimetil-2-(2-piridinilmetilen)hidrazinocarbotioamida radica en su doble función como quelante de hierro y promotor de la generación de ROS, lo que la convierte en un potente agente anticancerígeno con múltiples mecanismos de acción .

Propiedades

Número CAS |

16552-98-0 |

|---|---|

Fórmula molecular |

C9H12N4S |

Peso molecular |

208.29 g/mol |

Nombre IUPAC |

1,1-dimethyl-3-[(E)-pyridin-2-ylmethylideneamino]thiourea |

InChI |

InChI=1S/C9H12N4S/c1-13(2)9(14)12-11-7-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,12,14)/b11-7+ |

Clave InChI |

UEBZGRVRTRJIBF-YRNVUSSQSA-N |

SMILES isomérico |

CN(C)C(=S)N/N=C/C1=CC=CC=N1 |

SMILES canónico |

CN(C)C(=S)NN=CC1=CC=CC=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)

![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)